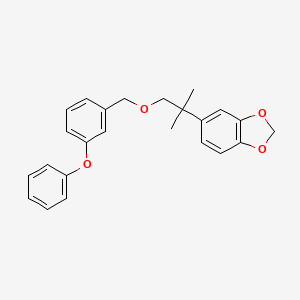

3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether

CAS No.: 80843-61-4

Cat. No.: VC17117902

Molecular Formula: C24H24O4

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80843-61-4 |

|---|---|

| Molecular Formula | C24H24O4 |

| Molecular Weight | 376.4 g/mol |

| IUPAC Name | 5-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-1,3-benzodioxole |

| Standard InChI | InChI=1S/C24H24O4/c1-24(2,19-11-12-22-23(14-19)27-17-26-22)16-25-15-18-7-6-10-21(13-18)28-20-8-4-3-5-9-20/h3-14H,15-17H2,1-2H3 |

| Standard InChI Key | HJSCVNCTDQJIRR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a 3-phenoxybenzyl group linked via an ether bond to a 2-(3,4-methylenedioxyphenyl)-2-methylpropyl moiety. The 3,4-methylenedioxy group introduces a bicyclic aromatic system, which may influence electronic properties and reactivity. Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 376.452 g/mol | |

| CAS Registry Number | 80843-61-4 | |

| Appearance | Powder or liquid | |

| Assay Purity | ≥99% |

The absence of reported melting points or water solubility data underscores the need for further experimental characterization .

Stereochemical Considerations

While the compound lacks chiral centers, the methylenedioxy bridge imposes conformational restrictions. Computational modeling of analogous structures suggests that the dihedral angle between the methylenedioxy ring and the propyl chain influences intermolecular interactions, potentially affecting crystallinity .

Synthesis and Manufacturing

Industrial Production Methods

Patent literature describes synthetic routes for structurally related 3-phenoxybenzyl ethers. For example, US4873373A details the hydrogenolysis of halogenated precursors using palladium catalysts under alkaline conditions . A generalized adaptation for 3-phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether might involve:

-

Alkylation: Coupling 3-phenoxybenzyl halides with 2-(3,4-methylenedioxyphenyl)-2-methylpropanol.

-

Catalytic Dehalogenation: If halogenated intermediates are used, hydrogenation with Pd/C in alcoholic solvents removes substituents .

Example reaction conditions from analogous syntheses:

| Parameter | Example Value | Source |

|---|---|---|

| Catalyst | 5% Pd/C (50% wet) | |

| Temperature | 80–150°C | |

| Reaction Time | 3–30 hours | |

| Yield | 94–96% |

Purification and Quality Control

Suppliers report assay purities ≥99%, achieved via fractional distillation or recrystallization . Residual solvents (e.g., benzene) are monitored per ICH guidelines, though specific impurity profiles remain undisclosed.

Physicochemical Properties

Solubility and Partitioning

While quantitative solubility data are unavailable, the compound’s logP (estimated via ChemAxon: 5.2) suggests high lipophilicity. This property may facilitate formulation in non-aqueous matrices for industrial applications.

Research Gaps and Future Directions

-

Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting behavior.

-

Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

-

Process Optimization: Development of solvent-free synthetic routes to enhance sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume